molecular formula C8H9BrO B083804 4-(2-Bromoethyl)phenol CAS No. 14140-15-9

4-(2-Bromoethyl)phenol

Cat. No. B083804
Key on ui cas rn: 14140-15-9
M. Wt: 201.06 g/mol
InChI Key: DYYVTFCYVZEQDG-UHFFFAOYSA-N
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Patent
US07985879B2

Procedure details

500 g 2-(4-hydroxyphenyl) ethanol was placed in a 5 L round bottom flask, to which 2960 g of 48% aq. HBr was added with stirring. The reaction mixture was placed in a bath at 75° C. After 2.5 h agitation 5 g of A11 seed crystals was added. The reaction mixture was stirred at this temperature for another 24 h. The reaction mixture was slowly cooled to 20° C. The precipitate was isolated by filtration and washed with 10% aq. sodium bicarbonate solution to give 700 g (96% yield) of the title product. 1H NMR (CDCl3); δ 3.10 (2H, t, J=7.8 Hz), 3.53 (2H, t, J=7.5 Hz), 6.80 (2H, d, J=8.4 Hz), 7.09 (2H, d, J=8.4 Hz).
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
2960 g
Type
reactant
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9]O)=[CH:4][CH:3]=1.[BrH:11]>>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][Br:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CCO
Name
Quantity
2960 g
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The reaction mixture was placed in a bath at 75° C
ADDITION
Type
ADDITION
Details
After 2.5 h agitation 5 g of A11 seed crystals was added
Duration
2.5 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at this temperature for another 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with 10% aq. sodium bicarbonate solution

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)CCBr
Measurements
Type Value Analysis
AMOUNT: MASS 700 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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